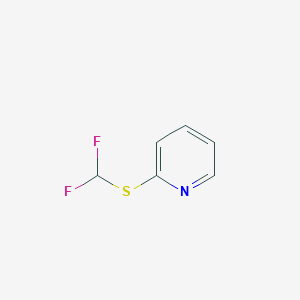

2-((Difluoromethyl)thio)pyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(difluoromethylsulfanyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NS/c7-6(8)10-5-3-1-2-4-9-5/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNCMUSLJBGOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Difluoromethylthiolation Reagents

The journey to sophisticated reagents like 2-((Difluoromethyl)thio)pyridine is rooted in the broader history of fluoroalkylation. Initially, the introduction of fluorinated groups was often challenging, requiring harsh conditions and reagents that were not widely applicable. The development of electrophilic trifluoromethylating reagents by researchers like Yagupolskii and Umemoto, who created sulfonium (B1226848) salts capable of transferring a CF3 group, marked a significant step forward. beilstein-journals.orgresearchgate.net These early successes in trifluoromethylation paved the way for the development of reagents for other fluoroalkyl groups.

The quest for effective difluoromethylthiolation reagents—those that can introduce the -SCF2H group—has seen a more recent surge. nih.govacs.org Early methods often involved the difluoromethylation of existing thiols. nih.govacs.org However, the demand for more direct and versatile methods, particularly for late-stage functionalization in drug discovery, spurred the development of dedicated difluoromethylthiolating reagents. nih.govacs.org Over the past decade, chemists have successfully developed a "toolbox" of such reagents, which can be broadly categorized as nucleophilic, electrophilic, or radical, allowing for the targeted introduction of the difluoromethylthio moiety into a wide range of molecules under milder conditions. nih.govresearchgate.net This evolution has been critical, providing medicinal chemists with powerful and operationally simpler tools for creating structural analogs of target molecules. acs.org A significant breakthrough in this area was the development of shelf-stable and highly reactive electrophilic reagents that facilitate the efficient incorporation of the difluoromethylthio group. acs.org

A related and notable reagent is Difluoromethyl 2-pyridyl sulfone, which was first reported in 2010. rsc.org This compound is synthesized from this compound (which is also referred to as difluoromethyl 2-pyridyl sulfide) through an oxidation step. rsc.org The sulfone has proven to be a versatile reagent in its own right for various chemical transformations. rsc.org

Strategic Importance of the Difluoromethylthio Moiety in Molecular Design

The strategic placement of fluorine atoms or fluoroalkyl groups can profoundly alter a molecule's physical, chemical, and biological properties. acs.orgrsc.org The difluoromethylthio (-SCF2H) group has emerged as a particularly valuable functional group in drug design for several key reasons. nih.govacs.org

Firstly, the -SCF2H group is considered a lipophilic hydrogen-bond donor. nih.govresearchgate.net This unique characteristic allows it to act as a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, potentially forming hydrogen bonds with biological targets like enzymes to enhance binding affinity and selectivity. nih.gov

Furthermore, the -SCF2H group is generally less stable in acidic or basic environments than the -SCF3 group. nih.govacs.org This difference in stability provides another handle for chemists to regulate the metabolic stability of drug molecules, a critical parameter in their development. nih.govacs.org These beneficial effects make the difluoromethylthio group a highly desirable feature in the design of new therapeutic agents. nih.gov

Overview of Key Research Domains Involving 2 Difluoromethyl Thio Pyridine

Precursor-Based Synthesis and Optimization

Precursor-based methods provide fundamental and often direct routes to this compound. These strategies typically involve the reaction of a suitable pyridine precursor with a difluoromethylating agent.

Synthesis from 2-Mercaptopyridine (B119420) Precursors

A primary and straightforward approach to this compound involves the direct difluoromethylation of 2-mercaptopyridine. This method leverages the nucleophilic character of the sulfur atom in 2-mercaptopyridine to react with an electrophilic source of the difluoromethyl group. 2-mercaptopyridine can be synthesized by reacting 2-chloropyridine (B119429) with reagents like calcium hydrogen sulfide (B99878) or thiourea. wikipedia.orggoogle.comgoogle.com The subsequent reaction with a difluoromethylating agent yields the desired product.

Utilization of In Situ Generated Difluorocarbene

The reaction of 2-mercaptopyridine with in situ generated difluorocarbene is a notable method for the synthesis of this compound. researchgate.net In one documented procedure, trapping of 2-mercaptopyridine with difluorocarbene, generated in situ, afforded this compound in a 50% yield. researchgate.net This approach avoids the handling of potentially unstable or gaseous difluoromethylating agents by generating the reactive species directly in the reaction mixture.

Strategies Involving Fluoroalkyl Halides and Sulfinates

Fluoroalkyl halides and sulfinates serve as effective reagents for the introduction of the difluoromethylthio group. For instance, the trifluoromethyl analogue of this compound has been prepared by reacting 2-mercaptopyridine with potassium trifluoromethylsulfinate under oxidative conditions, resulting in a 37% yield. researchgate.net While this example illustrates the synthesis of a trifluoromethyl derivative, similar strategies can be adapted for difluoromethylation using appropriate difluoromethyl-containing reagents.

Catalytic Approaches to Difluoromethylthiolation

Catalytic methods offer more sophisticated and often more efficient pathways for the synthesis of this compound and its derivatives, enabling reactions under milder conditions and with greater functional group tolerance.

Transition Metal-Catalyzed Syntheses (e.g., Copper-Mediated, Photoredox)

Transition metal catalysis has emerged as a powerful tool for C-H functionalization and cross-coupling reactions.

Copper-Mediated Synthesis: Copper-catalyzed reactions have been successfully employed for the trifluoromethylation of various substrates, and these principles can be extended to difluoromethylthiolation. nih.gov For example, a copper-catalyzed monofluoromethylation has been achieved using 2-PySO2CHFCOR followed by desulfonylation, highlighting the importance of the 2-pyridylsulfonyl moiety in facilitating the copper catalysis. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient platform for generating radical species for subsequent C-H functionalization. rsc.org In the context of difluoromethylthiolation, photoredox methods can be employed to generate difluoromethyl radicals from suitable precursors, which then react with pyridine derivatives. rsc.org For instance, a photoredox-mediated approach using Ru(bpy)3(BF4)2 as a catalyst under visible-light irradiation has been used for the alkylation of mercaptopyridine with iododifluoroethane, yielding the product in 53% yield after only one hour. researchgate.net This demonstrates the potential of photoredox catalysis for the efficient synthesis of fluoroalkylthiolated pyridines.

Organocatalytic and Metal-Free Methods

Organocatalytic and metal-free approaches provide sustainable alternatives to transition metal-catalyzed reactions. rsc.org

Organocatalytic Methods: Organocatalysis can be utilized for the functionalization of pyridines. For example, a photochemical method using a dithiophosphoric acid as a triple-function catalyst—acting as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor—has been developed for the functionalization of pyridines with allylic radicals. nih.gov Such principles can be adapted for difluoromethylthiolation by employing appropriate difluoromethyl radical precursors.

Metal-Free Methods: Metal-free synthesis of pyridine derivatives can be achieved through various strategies. nih.gov For instance, the reaction of alkenes with pyridine-HF and N-thiosuccinimides provides a transition metal-free system for fluorothiolation and difluorothiolation with good yields and regioselectivity. rsc.org Another approach involves the photochemical valence isomerization of pyridine N-oxides for C3-selective hydroxylation, which demonstrates a metal-free strategy for pyridine functionalization. acs.org

Development of Dedicated Difluoromethylthiolation Reagents

The introduction of the difluoromethylthio (SCF₂H) group into organic molecules is of significant interest in medicinal and agricultural chemistry due to its unique electronic properties and lipophilicity, which can enhance the parent molecule's metabolic stability and bioavailability. acs.org The development of specialized reagents for this purpose has been a key focus of synthetic research, leading to a variety of electrophilic and nucleophilic reagents for the efficient construction of C-SCF₂H bonds.

Synthesis and Application of N-Difluoromethylthiophthalimide and Analogues

A significant advancement in difluoromethylthiolation has been the development of N-difluoromethylthiophthalimide, a shelf-stable, crystalline solid that serves as a powerful electrophilic difluoromethylthiolating reagent. acs.org This reagent can be synthesized in a straightforward four-step process from readily available starting materials, namely phthalimide (B116566) and (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.org

The utility of N-difluoromethylthiophthalimide is demonstrated in its ability to react with a broad spectrum of nucleophiles under mild conditions. acs.org This includes the difluoromethylthiolation of aryl and vinyl boronic acids, alkynes, amines, thiols, β-ketoesters, and various electron-rich heteroarenes such as indoles, pyrroles, and pyridines. acs.org The reaction with pyridine derivatives allows for the synthesis of compounds like this compound.

Researchers have also designed novel analogues of N-difluoromethylthiophthalimide to expand the scope of accessible difluoromethylthiolated compounds. acs.org For instance, N-difluoromethylthio-phthalimide reagents bearing an α-keto group have been developed for the synthesis of α-difluoromethylthiolated ketones. acs.org These reagents are prepared from simple α-bromo-α-difluoroketones and have shown high reactivity towards Grignard reagents, boronic acids, and other nucleophiles, affording the desired products in good to excellent yields. acs.org

Table 1: Applications of N-Difluoromethylthiophthalimide and its Analogues

| Nucleophile Type | Reagent | Product Type | Yield (%) | Reference |

| Aryl boronic acids | N-Difluoromethylthiophthalimide | Aryl-SCF₂H | Good-Excellent | acs.org |

| Amines | N-Difluoromethylthiophthalimide | R₂N-SCF₂H | Good-Excellent | acs.org |

| Thiols | N-Difluoromethylthiophthalimide | RS-SCF₂H | Good-Excellent | acs.org |

| Grignard reagents | N-Difluoromethylthiophthalimide (α-keto analogue) | α-Difluoromethylthiolated ketones | 76 | acs.org |

| β-keto esters | N-Difluoromethylthiophthalimide (α-keto analogue) | α-Difluoromethylthiolated β-keto esters | Good-Excellent | acs.org |

Exploration of Other Electrophilic and Nucleophilic Reagents

Beyond phthalimide-based reagents, the field has seen the emergence of other electrophilic and nucleophilic species for difluoromethylthiolation and related transformations. Electrophiles are electron-pair acceptors, while nucleophiles are electron-pair donors, and both types of reagents have been successfully employed. libretexts.org

Electrophilic Reagents:

S-(Difluoromethyl)diarylsulfonium Tetrafluoroborate: This reagent has been developed for the introduction of an electrophilic difluoromethyl group. It has proven effective for the difluoromethylation of sulfonic acids, tertiary amines, imidazole (B134444) derivatives, and phosphines. acs.org However, its reactivity does not typically extend to phenols, carbon nucleophiles, or primary and secondary amines. acs.org

PhSO₂CF₂-Reagents: A bench-stable electrophilic reagent for (phenylsulfonyl)difluoromethylation has been synthesized in three steps. This reagent allows for the functionalization of various C(sp²), C(sp³), and S-nucleophiles under mild, transition-metal-free conditions, expanding the toolkit for creating molecules containing the PhSO₂CF₂ moiety. rsc.org

Nucleophilic Reagents:

Phosphonium Salt ([Ph₃P(+)CF₂H] Br⁻, DFPB): This salt has been identified as an efficient nucleophilic difluoromethylation reagent. nih.gov Interestingly, under conditions typically used for the Wittig reaction, it does not lead to difluoroolefination but instead affords α-CF₂H alcohols via direct transfer of the CF₂H group to carbonyl compounds. nih.gov This reactivity is attributed to the high phosphorus-oxygen affinity. nih.gov

(Difluoromethyl)trimethylsilane (TMSCF₂H): This reagent can be used for the direct nucleophilic difluoromethylation of certain activated aromatic systems, such as aromatic isoxazoles bearing electron-withdrawing groups. acs.org

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its derivatives. This involves a focus on reducing waste, improving energy efficiency, and using less hazardous materials.

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the environmental impact and efficiency of a chemical reaction. biotage.com Many conventional solvents are volatile organic compounds (VOCs) with associated health and environmental risks. Green chemistry encourages the use of safer alternatives. mdpi.com

In the context of fluorination and related reactions, solvent compatibility is also a major safety concern, as some fluorinating reagents can react exothermically or even explosively with common solvents like DMF, pyridine, and DMSO. acsgcipr.org Therefore, careful selection is paramount.

The use of "green" solvents such as water, ionic liquids, or bio-based solvents is gaining traction. mdpi.comresearchgate.net Water is advantageous due to its non-toxicity, non-flammability, and low cost. mdpi.com For the synthesis of sulfur-containing heterocycles, reactions in water, sometimes catalyzed by reagents like tetrabutylammonium (B224687) bromide, have shown high yields. mdpi.com Ionic liquids, being non-volatile, can be easier to recycle and have been used as effective media for synthesizing benzothiazoles. mdpi.com

The choice of solvent can also significantly influence reaction kinetics and product distribution. biotage.com A comparison of the same reaction in different solvents (DMF, DCM, EtOAc, and DMSO) demonstrated that "inert" solvents like DCM and EtOAc can lead to higher product yields compared to more reactive solvents like DMSO and DMF, which may participate in or hinder the desired reaction pathway. biotage.com For reactions like the Williamson ether synthesis, aprotic solvents (e.g., DMSO, DMF, THF) are often favored to prevent the solvent from acting as a competing nucleophile. youtube.com

Table 2: Comparison of Solvents for a Model Synthesis

| Solvent | Boiling Point (°C) | Polarity | Yield (%) | Reference |

| Dichloromethane (DCM) | 40 | Polar Aprotic | 86.5 | biotage.com |

| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | - | biotage.com |

| Dimethylformamide (DMF) | 153 | Polar Aprotic | - | biotage.com |

| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | 26.5 | biotage.com |

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. mdpi.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of sulfur-containing compounds, atom-economical methods are being developed. One such process for preparing thiols involves a two-step reaction starting from a trithiocarbonate, which proceeds with high yield and significantly reduces waste. google.com In one example, this method achieved an atom economy of 85.1%. google.com

Electrophilic Difluoromethylthiolation Mechanisms

While this compound itself is not a potent electrophile, its reactivity can be significantly enhanced through activation. The activation strategy generally involves modifying the pyridine nitrogen or the sulfur atom to create a more electrophilic species capable of transferring the "SCF2H" moiety to a nucleophile.

Addition to Electron-Rich Substrates (e.g., Enamines, Indoles, Pyrroles)

The difluoromethylthiolation of electron-rich substrates like indoles and pyrroles is a valuable transformation for the synthesis of bioactive compounds. Direct reaction with this compound is generally inefficient. However, activated forms of the reagent readily undergo electrophilic substitution.

Recent studies have shown that the oxidized counterpart of the title compound, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), can be activated for electrophilic difluoromethylthiolation. nih.gov By converting the pyridine nitrogen into an N-methylpyridinium salt or a pyridine N-oxide, the reagent's electrophilicity is increased. nih.govyoutube.com When combined with a reducing system like (EtO)2P(O)H/TMSCl, these activated sulfones can efficiently difluoromethylthiolate electron-rich heteroarenes such as indoles and pyrroles. nih.govresearchgate.net A plausible mechanism involves the reduction of the activated sulfone to generate a highly electrophilic "SCF2H" species, which is then attacked by the nucleophilic substrate. nih.gov

For instance, the reaction of various substituted indoles with an activated N-methylated pyridinium (B92312) salt derived from 2-PySO2CF2H provides the corresponding 3-SCF2H-indole products in good yields. nih.gov This method highlights the necessity of activating the pyridine ring to facilitate the electrophilic transfer. Similarly, other electrophilic SCF2H reagents, such as those derived from saccharine, have been successfully employed for the direct difluoromethylthiolation of indoles and pyrroles. researchgate.net

Table 1: Examples of Electrophilic Difluoromethylthiolation of Indoles with Activated Reagents This table showcases the reactivity of activated SCF2H sources with indoles, analogous to the potential reactivity of activated this compound.

| Indole Substrate | Electrophilic Reagent | Product | Yield (%) |

| 1H-Indole | N-Methyl-2-(difluoromethylsulfonyl)pyridinium salt + (EtO)2P(O)H/TMSCl | 3-((Difluoromethyl)thio)-1H-indole | High |

| 5-Bromo-1H-indole | N-Methyl-2-(difluoromethylsulfonyl)pyridinium salt + (EtO)2P(O)H/TMSCl | 5-Bromo-3-((difluoromethyl)thio)-1H-indole | Moderate-High |

| N-Methylindole | N-Methyl-2-(difluoromethylsulfonyl)pyridinium salt + (EtO)2P(O)H/TMSCl | 1-Methyl-3-((difluoromethyl)thio)-1H-indole | Moderate |

Activation by Lewis Acids and Transition Metals

The reactivity of pyridine-containing compounds can often be modulated by the use of Lewis acids or transition metals.

Lewis Acid Activation: A Lewis acid can coordinate to the lone pair of electrons on the pyridine nitrogen. researchgate.netyoutube.com This coordination withdraws electron density from the entire ring system, making the sulfur atom in this compound more electron-deficient and thus more susceptible to nucleophilic attack on the sulfur itself, which would release the "SCF2H" group to a nucleophile. This enhanced electrophilicity facilitates reactions with weaker nucleophiles that might not react with the unactivated reagent. While specific examples for this compound are not extensively documented, the principle is well-established in pyridine chemistry. researchgate.netyoutube.comyoutube.com

Transition Metal Catalysis: Transition metals can engage with this compound in several ways. A metal catalyst could facilitate a cross-coupling reaction. For example, in copper-catalyzed reactions involving the related 2-pyridyl sulfones, the (2-pyridyl)sulfonyl moiety has been shown to be crucial for the catalytic cycle. beilstein-journals.org It is plausible that a similar transition metal-catalyzed pathway, perhaps involving oxidative addition of the C-S bond to a low-valent metal center, could be developed for this compound to enable the transfer of the SCF2H group to various substrates.

Nucleophilic Difluoromethylthiolation Pathways

In this mode of reactivity, this compound or a derivative acts as a source of a nucleophilic difluoromethylthio species or equivalent.

Reactions with Activated Substrates

Nucleophilic aromatic substitution (SNAr) on the pyridine ring provides a pathway for its functionalization. nih.govyoutube.com In the context of this compound, a strong nucleophile could potentially attack the C2 position of the pyridine ring, displacing the ⁻SCF2H anion as a leaving group. For this to be effective, the ⁻SCF2H anion must be a sufficiently stable leaving group. The success of such reactions typically occurs at the C2 or C4 positions of the pyridine ring because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. youtube.comyoutube.com

Role as a Nucleophile or a Source of Nucleophilic Intermediates

A more common strategy involves the generation of a difluoromethylthio nucleophile from a suitable precursor. While direct deprotonation of this compound at the difluoromethyl group is not a typical pathway, related systems demonstrate the viability of generating SCF2H nucleophiles.

The related compound, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), has been effectively used for nucleophilic iododifluoromethylation. nih.gov This process involves the nucleophilic addition of the reagent to carbonyl compounds, followed by a zinc-mediated cleavage of the C-S bond that expels the pyridyl portion and generates a sulfinate intermediate. researchgate.netnih.gov This demonstrates the utility of the 2-pyridyl group as a component of a leaving group in nucleophilic processes.

By analogy, a method for C3-selective difluoromethylthiolation of pyridines involves the generation of nucleophilic dihydropyridine (B1217469) intermediates which then react with electrophilic SCF2H sources. acs.orgnih.gov This reverses the roles but underscores the accessibility of both nucleophilic and electrophilic pathways in pyridine chemistry.

Radical Difluoromethylthiolation Processes

Radical pathways offer an alternative for the formation of C-SCF2H bonds. This would involve the generation of the difluoromethylthio radical (•SCF2H) from this compound. Such a process could potentially be initiated by photolysis or through the use of a radical initiator.

Studies on the photolytic degradation of 2-halogenated pyridines have shown that UV irradiation can lead to the cleavage of the carbon-halogen bond. nih.gov It is conceivable that the C-S bond in this compound could undergo homolytic cleavage under similar photolytic conditions to generate a pyridyl radical and the desired •SCF2H radical. This radical could then add to unsaturated systems like alkenes or arenes. However, specific literature detailing this radical process for this compound is not prominent, representing an area for potential future investigation. The development of transition-metal-catalyzed methods for generating and utilizing various difluoromethyl species is an active area of research, and could provide a route to harness the •SCF2H radical from precursors like this compound. researchgate.net

Generation of Difluoromethylthiyl Radicals

The generation of difluoromethylthiyl radicals (•SCF₂H) and related difluoromethyl radicals (•CF₂H) from precursors derived from this compound is a key step in many functionalization reactions. While direct homolytic cleavage of the S-CF₂H bond in this compound is not a common strategy, its derivatives are effective radical precursors.

For instance, the related compound, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), which is synthesized by the oxidation of this compound, can be a source of difluoromethyl radicals. researchgate.net Mechanistic studies and DFT calculations have supported the involvement of a difluoromethyl radical in various reactions. researchgate.net These radical generation methods are part of a broader effort to develop versatile tools for incorporating the difluoromethyl group into organic compounds under mild conditions. researchgate.net The development of such radical precursors has been a significant focus, leading to a variety of difluoromethylation reactions with broad substrate scopes and good functional group compatibility. researchgate.net

Substrate Scope and Selectivity in Radical Reactions

The radical reactions initiated by precursors derived from this compound have demonstrated a broad substrate scope and notable selectivity. The development of these methods has been driven by the need to introduce the difluoromethyl group into a wide array of organic molecules, including complex pharmaceuticals. researchgate.net

Radical difluoromethylation reactions have shown good tolerance for various functional groups. researchgate.net For example, a copper-catalyzed radical relay approach for the carbo-difluoromethylation of alkenes showcased a broad substrate scope and was applicable to the late-stage functionalization of complex molecules. researchgate.net Similarly, silver-mediated oxidative difluoromethylation of styrenes and vinyl trifluoroborates is compatible with numerous functional groups. researchgate.net The selectivity of these reactions is often a key feature. For example, methods have been developed for the selective hydrofluoroalkylation of alkenes. researchgate.net The choice of catalyst and reaction conditions can often be tuned to control the regioselectivity of the addition to unsaturated systems. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules. Reagents derived from this compound have been instrumental in developing methods for the direct introduction of the difluoromethylthio or related moieties into (hetero)arenes.

Site-Selective C-H Difluoromethylthiolation of (Hetero)arenes

The site-selective C-H functionalization of arenes and heteroarenes is a significant challenge in synthetic chemistry. nsf.gov Methods have been developed for the C3-selective C-H tri- and difluoromethylthiolation of pyridines. researchgate.netacs.org These methods often rely on modifying the electronic properties of the pyridine ring to direct the functionalization to a specific position.

One successful strategy involves the electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes using a reagent derived from the oxidation of a related thioether. nih.govrsc.org This approach allows for the functionalization of various C(sp²)-H bonds under mild, transition-metal-free conditions. nih.govrsc.org The reaction demonstrates broad substrate scope, tolerating a range of functional groups on the (hetero)arene. nih.gov The site-selectivity is often governed by the inherent nucleophilicity of the C-H bond in the substrate. nsf.gov

Table 1: Examples of Site-Selective C-H Functionalization

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole | 3-((Phenylsulfonyl)difluoromethyl)-1H-indole | 85 | nih.gov |

| Pyrrole | 2-((Phenylsulfonyl)difluoromethyl)-1H-pyrrole | 70 | nih.gov |

| Anisole | 1-Methoxy-4-((phenylsulfonyl)difluoromethyl)benzene | 68 | nih.gov |

Dearomatization-Rearomatization Sequences in Pyridine Functionalization

The inherent electronic properties of the pyridine ring often make direct C-H functionalization at the C3 or C5 positions challenging. researchgate.netresearchgate.net A powerful strategy to overcome this is through a dearomatization-rearomatization sequence. researchgate.netrsc.org This approach involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate, which can then be functionalized, followed by rearomatization to restore the aromatic system. researchgate.netrsc.org

This strategy has been successfully applied for the C3-selective trifluoromethylthiolation and difluoromethylthiolation of pyridines. researchgate.netacs.org The process typically involves the hydroboration of the pyridine to form a nucleophilic dihydropyridine intermediate. researchgate.netacs.org This intermediate then reacts with an electrophilic source of the SCF₂H group. Subsequent oxidative aromatization yields the C3-functionalized pyridine. researchgate.netacs.org This method has proven effective for the late-stage functionalization of pyridine-containing drugs. researchgate.netacs.org The dearomatization step is crucial as it alters the reactivity of the pyridine ring, allowing for selective functionalization at positions that are otherwise difficult to access. researchgate.net

Chemo-, Regio-, and Stereoselective Transformations

The development of new synthetic methods places a strong emphasis on achieving high levels of selectivity. nih.govnih.gov Reactions involving this compound and its derivatives are no exception, with significant efforts dedicated to controlling the chemo-, regio-, and stereoselectivity of the transformations.

Chemoselectivity is evident in C-H functionalization reactions where only C(sp²)-H bonds are modified in the presence of other potentially reactive sites. nsf.gov For example, iodane-mediated reactions can achieve C-H chlorination without affecting benzylic or α-carbonyl positions. nsf.gov

Regioselectivity is a cornerstone of the C-H functionalization and dearomatization-rearomatization strategies discussed previously. The ability to selectively target the C3 position of pyridines, a traditionally challenging task, highlights the high degree of regiocontrol achievable. researchgate.netacs.org This is accomplished by generating specific intermediates, such as dihydropyridines, that direct the incoming electrophile to a particular position. researchgate.netacs.org

Stereoselectivity has also been a focus, particularly in reactions involving the addition of difluoromethyl-containing groups to carbonyl compounds or alkenes. While the provided results focus more on chemo- and regioselectivity, the development of stereoselective variants of these reactions is a logical extension and an active area of research. chinesechemsoc.org For instance, the use of chiral catalysts can induce enantioselectivity in addition reactions. chinesechemsoc.org An example is the stereoselective nucleophilic difluoro(aminosulfinyl)methylation, where the facial selectivity was high across various substrates. chinesechemsoc.org

Control over Reaction Site and Product Isomerism

The strategic placement of the difluoromethylthio (–SCF2H) group within a molecule is of significant interest in medicinal and agrochemical research due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. The reagent this compound offers potential for controlling the site of reaction and influencing the formation of specific product isomers, a critical aspect for the synthesis of targeted molecular architectures.

Research into the functionalization of pyridines has demonstrated methods for achieving high regioselectivity. While not always explicitly detailing the use of this compound as the primary reagent, these studies provide a framework for understanding how such control can be exerted. A notable strategy involves the temporary modification of the pyridine ring to direct the substitution to a specific position, which would otherwise be disfavored.

One such powerful method is the C3-selective C-H difluoromethylthiolation of pyridines. This approach relies on the in-situ generation of nucleophilic dihydropyridine intermediates from the parent pyridine through a borane-catalyzed hydroboration. These activated intermediates then react with an electrophilic difluoromethylthiolating agent, directing the –SCF2H group to the C3 position. Subsequent oxidative aromatization restores the pyridine ring, yielding the C3-functionalized product. This process effectively overcomes the inherent electronic preference of the pyridine ring for substitution at the C2, C4, and C6 positions. The ability to dictate the position of difluoromethylthiolation is crucial for generating specific constitutional isomers that may exhibit distinct biological activities.

The table below summarizes representative examples of the C3-selective difluoromethylthiolation of various pyridine derivatives, illustrating the control over reaction site and product isomerism.

| Pyridine Substrate | Electrophilic SCF2H Source | Product | Regioselectivity |

| Pyridine | N-Difluoromethylthiophthalimide | 3-((Difluoromethyl)thio)pyridine | C3-selective |

| 4-Methylpyridine | N-Difluoromethylthiophthalimide | 3-((Difluoromethyl)thio)-4-methylpyridine | C3-selective |

| 4-Phenylpyridine | N-Difluoromethylthiophthalimide | 3-((Difluoromethyl)thio)-4-phenylpyridine | C3-selective |

| 4-(Trifluoromethyl)pyridine | N-Difluoromethylthiophthalimide | 3-((Difluoromethyl)thio)-4-(trifluoromethyl)pyridine | C3-selective |

This table is a representative illustration based on established methodologies for C3-functionalization of pyridines and may not be an exhaustive list of reactions performed with this compound itself.

Chiral Induction in Difluoromethylthiolation Reactions

The synthesis of enantiomerically enriched compounds containing a difluoromethylthio group is a significant challenge in asymmetric synthesis. The development of methods that allow for the introduction of the –SCF2H group with simultaneous control of stereochemistry is highly desirable for the creation of novel chiral drugs and agrochemicals. While the direct use of this compound in enantioselective reactions is an area of ongoing investigation, the principles of chiral induction provide a roadmap for how this could be achieved.

Chiral induction in difluoromethylthiolation reactions would typically involve one of two main strategies: the use of a chiral auxiliary or the application of a chiral catalyst.

Chiral Auxiliary Approach: In this strategy, a chiral auxiliary would be temporarily attached to the substrate. The inherent chirality of the auxiliary would then direct the attack of the difluoromethylthiolating reagent to one face of the molecule over the other, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched product. For instance, a substrate containing a chiral sulfinimine or a chiral oxazolidinone could be reacted with a difluoromethylthiolating agent derived from or in the presence of this compound.

Chiral Catalysis Approach: A more atom-economical approach involves the use of a chiral catalyst. A chiral Lewis acid or a transition metal complex with a chiral ligand could coordinate to either the substrate or the difluoromethylthiolating reagent, creating a chiral environment for the reaction. This would lower the activation energy for the formation of one enantiomer over the other. For example, a chiral copper or palladium catalyst could potentially be employed to mediate the asymmetric addition of the difluoromethylthio group to a prochiral alkene or another suitable substrate.

While specific examples detailing the use of this compound in highly enantioselective transformations are not yet widely reported in the literature, the development of such methodologies is a logical and important next step. The table below presents a hypothetical framework for how chiral induction might be achieved, drawing parallels from established asymmetric methodologies.

| Prochiral Substrate | Chiral Control Method | Potential Product (Enantioenriched) |

| Styrene | Chiral Lewis Acid Catalyst + this compound | (R)- or (S)-1-Phenyl-2-((difluoromethyl)thio)ethane |

| α,β-Unsaturated Ester | Chiral Auxiliary (e.g., Evans auxiliary) + this compound | Enantioenriched β-((Difluoromethyl)thio) Ester |

| N-Acyliminium Ion | Chiral Counterion-Directed Catalysis + this compound | Enantioenriched α-((Difluoromethyl)thio) Amine Derivative |

This table represents a conceptual outline of potential strategies for chiral induction and is intended to be illustrative rather than a report of established reactions.

The continued exploration of the reactivity of this compound and related reagents is anticipated to lead to the development of robust and highly stereoselective methods for the synthesis of complex chiral molecules.

Applications of 2 Difluoromethyl Thio Pyridine in Advanced Chemical Synthesis

Building Block for Complex Fluorinated Organic Molecules

2-((Difluoromethyl)thio)pyridine serves as a fundamental building block for the creation of intricate organic molecules containing the difluoromethylthio moiety. rsc.orgamericanelements.com Its pyridine (B92270) ring can be functionalized or cleaved, while the difluoromethylthio group is transferred to various molecular scaffolds.

Synthesis of Fluorinated Heterocyclic Scaffolds

The development of novel fluorinated heterocycles is a significant area of research, as these structures are often found in bioactive compounds. researchgate.netresearchgate.netlboro.ac.uk While direct examples of this compound being used to construct the core heterocyclic ring are not prevalent in the provided results, the broader context of using fluorinated pyridine derivatives for such syntheses is well-established. researchgate.netresearchgate.net For instance, trifluoromethyl-containing pyridines are used as precursors to synthesize more complex heterocyclic systems like thieno[2,3-b]pyridines. researchgate.net This suggests the potential for this compound to be employed in similar annulation or condensation reactions to generate novel heterocyclic frameworks bearing the SCF2H group.

Construction of Difluoromethylthio-Containing Molecular Architectures

The primary application of this compound as a building block is in the construction of molecules where the difluoromethylthio group is a key functionalization. This is often achieved through reactions that cleave the S-pyridine bond, allowing the SCF2H unit to be transferred to other molecules. The related compound, difluoromethyl 2-pyridyl sulfone, derived from the oxidation of this compound, is a versatile reagent for introducing the difluoromethyl group. rsc.orgcas.cn This highlights the role of the 2-pyridylthio moiety as an effective leaving group, facilitating the transfer of the fluorinated alkyl group.

Late-Stage Functionalization of Bioactive Compounds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing new functional groups into complex molecules, such as drug candidates or natural products, at a late step in the synthesis. nih.govacs.orgresearchgate.net This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Introduction of the Difluoromethylthio Group into Drug Leads and Natural Products

The introduction of the difluoromethylthio group into bioactive molecules can significantly modulate their properties, including metabolic stability, lipophilicity, and binding affinity. nih.gov The direct C-H difluoromethylation of pyridines is a highly sought-after transformation in medicinal chemistry. nih.gov While the direct use of this compound for late-stage C-H difluoromethylthiolation is an area of ongoing research, the broader concept of using pyridine-based reagents for LSF is well-documented. nih.govresearchgate.net For example, methods have been developed for the late-stage meta- or para-difluoromethylation of pyridine-containing drugs. nih.gov This underscores the potential of reagents like this compound to be adapted for similar late-stage introductions of the SCF2H group into complex pharmaceutical and agrochemical candidates.

Strategies for Post-Synthetic Modification

Post-synthetic modification (PSM) involves the chemical modification of a pre-formed structure, such as a polymer or a metal-organic framework (MOF). acs.orgresearchgate.netresearchgate.net This strategy allows for the introduction of new functionalities and the tuning of material properties. In the context of this compound, PSM strategies could involve its immobilization onto a solid support to create a new functional material or reagent. For instance, pyridine derivatives have been used to post-synthetically modify MOFs to enhance their separation capabilities. nih.gov This suggests that this compound could be grafted onto various materials, introducing the unique properties of the difluoromethylthio group for applications in catalysis, separation science, or materials science.

Precursors in Pharmaceutical and Agrochemical Intermediate Synthesis

Pyridine-based compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov The inclusion of fluorine-containing groups, such as the difluoromethylthio group, is a common strategy to enhance the biological activity and physicochemical properties of the final products. uni-muenster.demdpi.com

The compound this compound and its derivatives are valuable precursors for synthesizing these complex molecules. The related sulfone, 2-((difluoromethyl)sulfonyl)pyridine, is a key intermediate that can be prepared from this compound. rsc.orgbldpharm.com This sulfone is then used in various chemical transformations to build more complex pharmaceutical and agrochemical structures. The demand for fluorinated pyridine derivatives in these industries is consistently growing, highlighting the importance of versatile precursors like this compound. researchoutreach.org

Table 1: Examples of Related Fluorinated Pyridine Building Blocks

| Compound Name | CAS Number | Molecular Formula | Application |

| 2-Chloro-4-(difluoromethyl)pyridine | 1204296-03-6 | C6H4ClF2N | Building block for organic synthesis. americanelements.com |

| 2,6-Dichloro-4-(difluoromethyl)pyridine | 1201675-01-5 | C6H3Cl2F2N | Building block for agrochemicals and materials science. |

| 5-(Difluoromethyl)-2-pyridinamine | 1211523-68-0 | C6H6F2N2 | Research chemical. biosynth.com |

| 2-Bromo-4-(difluoromethyl)pyridine | 733997-50-0 (for 500mg) | C6H4BrF2N | Research chemical. alkalisci.com |

| 2-((Difluoromethyl)sulfonyl)pyridine | 1219454-89-3 | C6H5F2NO2S | Reagent for difluoromethylation. bldpharm.com |

Design and Synthesis of Intermediates for Fluorine-Containing Bioactives

The pyridine ring is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. beilstein-journals.orgresearchoutreach.org The introduction of a difluoromethylthio group or its oxidized derivatives (sulfinyl, sulfonyl) at the 2-position of the pyridine ring creates a versatile intermediate for the synthesis of complex fluorine-containing bioactive molecules. researchgate.net The 2-pyridyl sulfone moiety, in particular, has been identified as a crucial activating group that facilitates a range of chemical transformations. researchgate.netrsc.org

Research has focused on using these intermediates in reactions to build more complex molecular architectures. For instance, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) is a versatile reagent for the gem-difluoroolefination of carbonyls. rsc.org Furthermore, its unique reactivity allows for novel cross-coupling reactions. A notable application is the nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone, which proceeds via a selective C(sp²)-S bond cleavage to form biaryl structures under mild conditions. researchgate.net This method provides a direct route to valuable difluoromethylated aromatic compounds.

Another key intermediate, (R)-2-pyridyl difluoromethyl sulfoximine (B86345), has been developed for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into various molecules. chinesechemsoc.org This reagent enables the synthesis of chiral α,α-difluorinated sulfonamides, which are potent pharmacophores. chinesechemsoc.org The 2-pyridyl group is critical for the success of these transformations as it facilitates both the initial nucleophilic addition and a subsequent ipso-substitution process. chinesechemsoc.org

The utility of these pyridine-based intermediates is highlighted by their application in the late-stage modification of complex bioactive compounds, demonstrating their compatibility with a wide range of functional groups. nih.govchinesechemsoc.org

| Intermediate | Application | Resulting Moiety | Ref. |

| Difluoromethyl 2-pyridyl sulfone | Carbonyl gem-difluoroolefination | gem-difluoroolefin | rsc.org |

| Difluoromethyl 2-pyridyl sulfone | Ni-catalyzed cross-coupling with aryl iodides | Aryl-CF2H | researchgate.net |

| (R)-2-pyridyl difluoromethyl sulfoximine | Stereoselective reaction with carbonyls/imines | Chiral α,α-difluorinated sulfonamides | chinesechemsoc.org |

Exploration of Synthetic Routes to Analogues with Modified Pharmacophores

The development of new drugs and agrochemicals often involves the synthesis of analogues of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold and its derivatives are instrumental in this process, allowing for the exploration of structure-activity relationships by modifying key pharmacophores.

One powerful strategy involves the late-stage functionalization of complex molecules. For example, the difluoromethyl 2-pyridyl sulfoximine reagent has been successfully used to introduce the difluoro(aminosulfonyl)methyl group into complex molecules like haloperidol (B65202), ebastine, and cholesterol derivatives. chinesechemsoc.org This approach allows chemists to rapidly generate novel analogues with minimal synthetic steps, providing valuable insights into how the introduction of this fluorinated group affects biological function.

The synthesis of fluorinated analogues of known bioactive compounds is another key application. Researchers have prepared a fluorinated analogue of 2-OH-SA, a GABAB receptor antagonist, using a difluoro sulfoximine-based method. chinesechemsoc.org This demonstrates the potential to systematically replace key functional groups (like a hydroxyl group) with a difluoromethyl-containing bioisostere to create new chemical entities with potentially improved properties.

Synthetic routes often focus on the construction of the substituted pyridine ring itself. General methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or the Guareschi–Thorpe condensation, can be adapted by using trifluoromethyl- or difluoromethyl-containing building blocks. beilstein-journals.orgnih.gov This allows for the systematic variation of substituents on the pyridine ring, leading to a diverse library of analogues with modified pharmacophores.

Contributions to Catalyst Development and Ligand Design (General for arylpyridines)

Arylpyridines, the class of compounds to which this compound belongs, are fundamental components in the field of coordination chemistry and catalysis. nih.govwikipedia.org Their ability to act as ligands for a wide array of transition metals underpins their use in numerous catalytic processes. The electronic properties of the pyridine ring and the steric bulk of its substituents can be finely tuned to control the reactivity and selectivity of the resulting metal complex. jscimedcentral.comnih.gov

Use in Metal-Ligand Complex Formation

Pyridine and its derivatives are classic 'L-type' ligands, donating a pair of electrons from the nitrogen atom to form a coordinate bond with a metal center. wikipedia.org They can form stable complexes with a vast range of transition metals, including nickel, copper, cobalt, silver, and thallium. nih.govjscimedcentral.comnih.govmdpi.com The resulting coordination geometry is influenced by factors such as the metal's oxidation state, the number of ligands, and the nature of other coordinating species (co-ligands). mdpi.com

Common geometries observed for metal-arylpyridine complexes include:

Octahedral: Often seen in complexes with six ligands, such as [Co(4-Pic)₄(H₂O)(N₃)]⁺ or trans-[MCl₂(py)₄]ⁿ⁺. wikipedia.orgmdpi.com

Square Planar: Typical for d⁸ metal ions like Pd(II), Pt(II), and Ni(II). wikipedia.orgjscimedcentral.com

Tetrahedral: Formed with metals like Cu(I) and Co(II), as in [MCl₂py₂]. wikipedia.org

Linear: A common geometry for Ag(I) complexes with two pyridine ligands. jscimedcentral.com

The substituents on the pyridine ring play a crucial role in the stability and structure of the metal complex. Steric hindrance from substituents near the nitrogen atom can influence the coordination number and geometry. wikipedia.org Electron-withdrawing or -donating groups on the ring alter the electron density at the nitrogen atom, thereby modulating the strength of the metal-ligand bond. nih.gov For instance, in a series of thallium(III) complexes with pyridine dicarboxylic acid derivatives, the presence of a hydroxyl group on the pyridine ring was found to significantly affect the electrochemical properties of the complex compared to its unsubstituted analogue. nih.gov

| Metal Ion | Ligand Type | Typical Coordination Geometry | Example Complex | Ref. |

| Co(II) | 4-Picoline, Azide, Water | Distorted Octahedron | [Co(4-Pic)₄(H₂O)(N₃)]⁺ | mdpi.com |

| Cu(I) | Pyridine | Tetrahedral / Octahedral | [Cu(py)₄]⁺ | wikipedia.orgjscimedcentral.com |

| Ni(II) | Pyridine | Square Planar / Octahedral | [NiCl₂(py)₄] | wikipedia.orgjscimedcentral.com |

| Ag(I) | Pyridine | Linear | [Ag(py)₂]⁺ | jscimedcentral.com |

| Tl(III) | Pyridine dicarboxylate | Distorted | [Tl(pydc)₂(H₂O)₂]⁻ | nih.gov |

Influence on Photoreactivity and Catalytic Cycles

The electronic nature of arylpyridine ligands has a profound impact on the reactivity of the metal center in catalytic applications, including photoredox catalysis. researchgate.net Pyridine is classified as a weak π-acceptor ligand, meaning it can accept some electron density from the metal into its π* orbitals. wikipedia.org This property, combined with the σ-donating ability of the nitrogen lone pair, allows arylpyridines to stabilize various oxidation states of the metal during a catalytic cycle.

In photoredox catalysis, light is used to initiate electron transfer processes, creating highly reactive intermediates. The ligands coordinated to the photocatalyst are critical in tuning its photophysical and electrochemical properties, such as its absorption spectrum and redox potentials. While specific studies on the photoreactivity of this compound complexes are not detailed in the provided context, the general principles of ligand design in photocatalysis are well-established. researchgate.net Electron-withdrawing groups, such as the difluoromethylthio group (or its oxidized sulfonyl form), would be expected to decrease the electron density on the pyridine ring. This can make the metal center more electrophilic and alter its redox potential, thereby influencing the thermodynamics and kinetics of the catalytic cycle.

In thermal catalytic processes, such as Buchwald-Hartwig amination, the design of ligands is paramount for catalyst stability and activity. nih.gov The stability of the catalyst-substrate complex is key to preventing catalyst deactivation. nih.gov The steric and electronic properties of arylpyridine ligands and their more complex biarylphosphine analogues can be systematically modified to prevent the formation of dormant off-cycle species and to accommodate a broad range of substrates, leading to more efficient and versatile catalytic systems. nih.govnih.gov

Advanced Spectroscopic and Computational Studies of 2 Difluoromethyl Thio Pyridine

Spectroscopic Techniques for Structural and Mechanistic Elucidation

A combination of sophisticated spectroscopic techniques is employed to thoroughly characterize 2-((Difluoromethyl)thio)pyridine, providing a comprehensive picture of its atomic connectivity and electronic environment.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. Multi-nuclear approaches, including ¹H, ¹³C, and ¹⁹F NMR, provide a wealth of information.

¹⁹F NMR Spectroscopy: The presence of the difluoromethyl group makes ¹⁹F NMR an exceptionally powerful tool. nih.gov Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, this technique allows for direct observation of the fluorine environment, which is highly sensitive to changes in the molecule's electronic structure. numberanalytics.comthermofisher.com In organofluorine compounds, ¹⁹F NMR can provide real-time information about reaction mixtures, aiding in the optimization of reaction conditions. numberanalytics.com For this compound, the ¹⁹F NMR spectrum shows a characteristic signal for the two equivalent fluorine atoms. This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group.

¹H and ¹³C NMR Spectroscopy: ¹H NMR provides information on the protons of the pyridine (B92270) ring and the triplet signal from the proton of the -CHF₂ group. To definitively assign these signals and elucidate the complete carbon framework, two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

HSQC: This experiment correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C coupling). columbia.edu It allows for the unambiguous assignment of which proton is attached to which carbon atom, which is crucial for distinguishing the various C-H bonds within the pyridine ring. libretexts.org HSQC is significantly more sensitive than older techniques like DEPT. columbia.edu

HMBC: This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edulibretexts.org This is vital for establishing the connectivity of the entire molecule. For instance, an HMBC experiment would show correlations from the proton of the -CHF₂ group to the carbon of the same group and, importantly, to the C2 carbon of the pyridine ring, confirming the attachment point of the thioether linkage.

| Nucleus | Technique | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

|---|---|---|---|---|---|

| ¹H | 1D NMR | 8.49 | d | 4.7 | Pyridine H6 |

| ¹H | 1D NMR | 7.70 | t | 56.3 | -S-CHF₂ |

| ¹H | 1D NMR | 7.62–7.56 | m | - | Pyridine H4 |

| ¹H | 1D NMR | 7.26 | d | 7.9 | Pyridine H3 |

| ¹H | 1D NMR | 7.16–7.13 | m | - | Pyridine H5 |

| ¹⁹F | 1D NMR | -96.26 | d | 56.3 | -S-CHF₂ |

| ¹³C, ¹H | HSQC | Correlates each pyridine C-H with its directly attached proton. | |||

| ¹³C, ¹H | HMBC | Shows 2-3 bond correlations, confirming connectivity between the -CHF₂ group and the pyridine C2, and between adjacent ring protons and carbons. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the identity and purity of this compound. infinitalab.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). measurlabs.comnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. ucr.edu For this compound (C₆H₅F₂NS), HRMS can distinguish its exact mass from other potential compounds with the same nominal mass, providing definitive confirmation of its synthesis. This technique is invaluable for analyzing reaction products and identifying potential impurities or byproducts with high confidence. infinitalab.com

| Technique | Parameter | Value |

|---|---|---|

| GC-MS (EI) | Calculated [M]⁺ for C₆H₅F₂NS | 161.01 |

| HRMS | Calculated Exact Mass for C₆H₅F₂NS [M+H]⁺ | 162.0182 |

| HRMS | Observed [M+H]⁺ | Corresponds to calculated value within ppm error limits |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups present in a molecule by probing their characteristic vibrational modes. carnegiescience.eduaps.org For this compound, these spectra would be dominated by vibrations of the pyridine ring, the C-S bond, and the C-F bonds.

Pyridine Ring Vibrations: The IR and Raman spectra are expected to show characteristic bands for the C=C and C=N stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the ring appear above 3000 cm⁻¹. researchgate.net

C-F Vibrations: The C-F stretching modes of the difluoromethyl group are particularly prominent in the IR spectrum, typically appearing as strong absorptions in the 1000-1200 cm⁻¹ region.

C-S Vibrations: The C-S stretching vibration is generally weaker and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹.

X-ray Crystallography for Absolute Structure Determination of Derivatives

While obtaining a single crystal of the liquid this compound itself can be challenging, X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of solid derivatives. This technique has been successfully applied to various pyridine-2-thione derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. rsc.org For example, crystallographic studies on metal complexes of pyridine-2-thione derivatives have elucidated their coordination geometries and the formation of dimeric structures. rsc.org Such analyses on a suitable solid derivative of this compound would provide an unambiguous confirmation of its covalent structure and reveal details about its solid-state packing and conformation.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the molecular properties of this compound. researchgate.netresearchgate.net

Electronic Structure Analysis and Reactivity Predictions

DFT calculations can be used to model the electronic structure of this compound, yielding valuable information about its reactivity. emerginginvestigators.orgacs.org Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of likely electrophilic attack, while the LUMO indicates the site for nucleophilic attack.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be the most electron-rich site, while the difluoromethyl group, due to the high electronegativity of fluorine, would create a localized electron-deficient area.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer interactions between different parts of the molecule, such as the interaction between the sulfur lone pairs and the pyridine ring's π-system.

Future Directions and Emerging Research Avenues

Development of Next-Generation Difluoromethylthiolation Reagents

The quest for more efficient, stable, and selective reagents for introducing the -SCF2H group is a primary focus of future research. While existing reagents have proven valuable, the development of next-generation reagents aims to overcome current limitations.

Researchers have developed a "toolbox" of reagents for direct difluoromethylthiolation, including nucleophilic, electrophilic, and radical reagents. acs.orgnih.gov For example, N-difluoromethylthiophthalimide has been developed as a shelf-stable, electrophilic reagent that can functionalize a wide range of nucleophiles under mild conditions. acs.org Similarly, optically pure reagents based on a camphorsultam skeleton have been created for asymmetric difluoromethylthiolation of carbon nucleophiles. researchgate.net

Future efforts will likely concentrate on:

Enhanced Stability and Handling: Creating reagents that are more robust and less sensitive to air and moisture, simplifying their storage and use in standard laboratory settings.

Improved Reactivity and Scope: Designing reagents with tunable reactivity to functionalize a broader array of substrates, including less reactive and sterically hindered molecules.

Novel Activation Mechanisms: Exploring new methods for activating the difluoromethylthio group, potentially moving beyond traditional thermal or chemical activation to photochemical or electrochemical methods. beilstein-journals.org

A comparative look at existing and developmental reagent types is presented below:

| Reagent Type | Example Compound/Class | Key Features | Reference(s) |

| Electrophilic | N-Difluoromethylthiophthalimide | Shelf-stable, broad nucleophile scope. | acs.org |

| S-(Difluoromethyl)diarylsulfonium salts | Effective for N- and S-nucleophiles. | nih.govacs.org | |

| Nucleophilic | [(SIPr)AgSCF2H] | Direct introduction of the -SCF2H group. | acs.orgnih.gov |

| Radical | PhSO2SCF2H | Amenable to radical-mediated transformations. | acs.orgnih.gov |

| Chiral | Camphorsultam-SCF2H derivatives | Enable asymmetric difluoromethylthiolation. | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of difluoromethylthiolation reactions into continuous flow and automated synthesis platforms represents a significant step towards making these processes more efficient, scalable, and safer.

Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced safety when dealing with reactive intermediates or gaseous reagents like fluoroform, and the potential for telescoping multi-step syntheses. rsc.orgallfordrugs.comresearchgate.net For instance, a continuous flow protocol for difluoromethylation using fluoroform has been successfully developed, highlighting the potential for atom-efficient and scalable synthesis. allfordrugs.comresearchgate.net The development of automated systems, such as the 'AllinOne' TRASIS module for radiosynthesis, demonstrates the feasibility of automating complex difluoromethylation processes for applications like PET imaging. rsc.org

Future research in this area will focus on:

Developing robust and reliable flow protocols for a wider range of difluoromethylthiolation reactions.

Integrating these flow setups with automated purification and analysis systems for high-throughput screening and library synthesis.

Designing and implementing fully automated platforms for the on-demand synthesis of difluoromethylthiolated compounds, which would be particularly valuable in drug discovery and development. wuxiapptec.com

Expansion of Scope in Material Science Applications

The unique electronic properties of the difluoromethylthio group make it an attractive functional group for the development of advanced materials. While its application in medicinal chemistry is well-established, its potential in material science is an emerging area of research.

The introduction of fluorinated groups can significantly alter the properties of polymers and organic molecules, impacting their use in organic electronics, energy applications, and information and communication technologies. lcpo.frlcpo.fr For instance, fluorinated polymers are explored for their potential as dielectric materials and in light-outcoupling layers for OLEDs. researchgate.net The ability to introduce the -SCF2H group could provide a new tool for fine-tuning the electronic and physical properties of materials for applications such as:

Organic Electronics: Developing novel organic semiconductors and dielectrics with tailored properties for transistors and solar cells. lcpo.frlcpo.frdigitellinc.com

Functional Polymers: Creating polymers with enhanced thermal stability, chemical resistance, and specific optical properties. researchgate.net

Coatings and Surfaces: Designing surfaces with controlled hydrophobicity and oleophobicity. chemicalbook.com

Bio-Orthogonal and Chemo-Selective Functionalization

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netyoutube.com The development of difluoromethylthiolation reactions that are bio-orthogonal would open up new avenues for chemical biology and drug development.

The goal is to achieve high chemoselectivity, where the reagent reacts only with the intended target in a complex biological environment. nih.gov This would enable the precise labeling and modification of biomolecules, such as proteins and nucleic acids, within living cells. youtube.comnih.gov

Future research directions include:

Designing Bio-orthogonal Reagents: Creating difluoromethylthiolating agents that are inert to common biological functional groups but can be selectively activated by an external trigger, such as light.

Late-Stage Functionalization: Applying these selective methods to the late-stage functionalization of complex drug candidates and biological probes, allowing for rapid diversification and optimization of their properties. rsc.orgnih.govnih.govresearchgate.net

Multiple Labeling Strategies: Developing mutually orthogonal reaction systems that allow for the simultaneous labeling of multiple biomolecules with different probes. researchgate.net

Novel Reactivity Modes and Mechanistic Discoveries

A deeper understanding of the reaction mechanisms underlying difluoromethylthiolation is crucial for developing more efficient and selective methods. Future research will likely uncover new reactivity modes and provide more detailed mechanistic insights.

Photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel C-H functionalization reactions. rsc.orgrsc.orgnih.gov The combination of photoredox and copper catalysis, for example, has been shown to facilitate the difluoromethylthiolation of unactivated C(sp3)–H bonds. rsc.org Mechanistic studies, including luminescence quenching experiments and radical trapping, are essential for elucidating the pathways of these complex reactions. rsc.orgnih.gov

Key areas for future investigation include:

Photocatalytic and Electrochemical Methods: Further exploration of light- and electricity-driven reactions to access novel reactivity and improve the sustainability of the processes. beilstein-journals.orgnih.govmst.edu

Mechanistic Elucidation: Utilizing advanced spectroscopic and computational techniques to study reaction intermediates and transition states, providing a clearer picture of the reaction pathways. beilstein-journals.orgnih.govresearchgate.net

Discovery of New Transformations: Leveraging mechanistic understanding to design entirely new types of reactions involving the transfer of the difluoromethylthio group.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-((Difluoromethyl)thio)pyridine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound can be optimized using transition-metal-free protocols. For example, analogous pyridine thioethers (e.g., 2-((4-fluorophenyl)thio)pyridine) are synthesized via base-promoted nucleophilic substitution, where aryl halides react with thiolate anions under visible light or thermal activation . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Base strength : Strong bases (e.g., KOtBu) improve deprotonation of thiol precursors.

- Temperature : Moderate heating (60–80°C) balances reaction kinetics and side-product formation.

A table of optimized conditions for similar compounds:

| Substrate | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 2-((4-Fluorophenyl)thio)pyridine | 72 | KOtBu, DMF, 70°C, 12 h | |

| 2-((4-Nitrophenyl)thio)pyridine | 65 | Cs₂CO₃, DMSO, 80°C, 10 h |

Fluorination steps may require specialized reagents like cesium fluoroxysulfate, as seen in fluoropyridine syntheses .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying difluoromethyl environments (δ ~ -100 to -150 ppm) . ¹H and ¹³C NMR confirm pyridine ring substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfur- and fluorine-containing ions.

- X-ray Crystallography : Resolves stereoelectronic effects of the difluoromethylthio group, as demonstrated for structurally related pyridine derivatives .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Basic: How does the difluoromethylthio group influence the compound's chemical reactivity?

Answer:

The difluoromethylthio (–SCF₂H) group combines electron-withdrawing (inductive effect of fluorine) and moderate lipophilicity. Key effects include:

- Enhanced electrophilicity : Facilitates nucleophilic aromatic substitution at the pyridine ring’s α-position.

- Acid stability : Fluorine’s inductive effect stabilizes the thioether against hydrolysis compared to non-fluorinated analogs .

- Conformational rigidity : The C–F bond’s high bond dissociation energy restricts rotational freedom, impacting binding in pharmacological contexts .

Advanced: What mechanistic pathways govern nucleophilic substitution at the sulfur atom in this compound?

Answer:

The sulfur atom in this compound can undergo oxidation or displacement. Mechanistic studies on similar thioethers suggest:

- Oxidation : Forms sulfoxide/sulfone derivatives via peroxides or meta-chloroperbenzoic acid (mCPBA), with kinetics monitored by ¹⁹F NMR .

- Nucleophilic displacement : Thiolate anions or amines attack sulfur under basic conditions, proceeding through a trigonal bipyramidal transition state. Computational studies (DFT) reveal activation barriers are lowered by fluorine’s electron-withdrawing effects .

Advanced: How can computational modeling (e.g., DFT) predict the electronic effects of the difluoromethylthio group?

Answer:

Density Functional Theory (DFT) simulations quantify electronic perturbations:

- HOMO-LUMO gaps : Fluorine substitution reduces the energy gap, increasing reactivity toward electrophiles.

- Charge distribution : Mulliken charges on sulfur and adjacent carbons guide predictions of regioselectivity in cross-coupling reactions .

- Conformational analysis : IR and Raman spectra comparisons validate predicted vibrational modes of C–F and C–S bonds .

Advanced: How can researchers resolve contradictions in reported catalytic activities of this compound derivatives?

Answer:

Discrepancies often arise from variations in experimental design. A systematic approach includes:

- Control experiments : Compare catalytic performance under identical conditions (solvent, temperature, substrate ratios) .

- Structural validation : Ensure derivatives are characterized rigorously (e.g., X-ray vs. NMR) to rule out impurities .

- Meta-analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality .

Safety: What precautions are critical when handling this compound?

Answer:

Fluorinated thioethers require stringent safety protocols:

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF under acidic conditions) .

- Personal protective equipment (PPE) : Nitrile gloves and splash goggles mitigate skin/eye contact .

- Waste disposal : Neutralize acidic residues before disposal, adhering to EPA guidelines for fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.